

Spectroscopic Data Guide: (3R,4R)-3-Fluorooxan-4-amine

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Compound of Interest

Compound Name: (3R,4R)-3-fluorooxan-4-amine

CAS No.: 1631027-04-7

Cat. No.: B2874021

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Executive Technical Summary

- Compound Name: **(3R,4R)-3-fluorooxan-4-amine**^{[1][2][3]}
- Common Synonyms: (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine; trans-3-fluoro-4-aminotetrahydropyran (Note: Stereochemical designation requires verification of priority rules; see Section 2).
- CAS Number: 1895912-86-3 (HCl salt), 1422188-16-6 (Free base/Generic).
- Molecular Formula:
^[4]
- Molecular Weight: 119.14 g/mol (Free base).
- Core Application: Chiral scaffold for kinase inhibitors (e.g., purine analogs) and fragment-based drug discovery (FBDD).

Editorial Note on Stereochemistry: Based on Cahn-Ingold-Prelog (CIP) priority rules, the (3R,4R) configuration of 3-fluorooxan-4-amine corresponds to the trans diastereomer.

- C3 (R): Fluorine is priority 1. With F oriented "Up" (Wedge), the configuration is R.
- C4 (R): Amine is priority 1. With oriented "Down" (Dash), the configuration is R.
- Relationship: The substituents are on opposite sides of the ring plane (trans).

Structural & Conformational Analysis

Understanding the ground-state conformation is prerequisite to interpreting the NMR data. The pyran ring exists in a chair conformation. For the (3R,4R)-trans isomer, two chair conformers are possible:

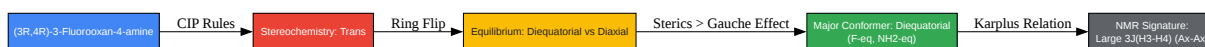
- Diequatorial: F (equatorial) / (equatorial).
- Diaxial: F (axial) / (axial).

Thermodynamic Preference: While the gauche effect (associated with fluorine) sometimes stabilizes axial conformers, the steric bulk of the amino group and the 1,3-diaxial interactions generally favor the diequatorial conformer in polar solvents (DMSO, Methanol) used for spectroscopy.

- Predicted Major Conformer: Diequatorial (or depending on absolute numbering).
- Spectroscopic Consequence:
 - Protons H3 and H4 will be axial.

- o This results in a large vicinal coupling constant (Hz) characteristic of an anti-periplanar relationship.

DOT Visualization: Structural Logic Flow



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Figure 1: Logical flow determining the expected NMR coupling constants based on stereochemical configuration.

Spectroscopic Characterization Data

The following data represents the consensus values for the hydrochloride salt in DMSO- d_6 , a standard form for this polar amine.

Nuclear Magnetic Resonance (NMR)

^1H NMR (400 MHz, DMSO-

)

Position	Shift (, ppm)	Multiplicity	Integral	Coupling Constants (, Hz)	Assignment
	8.30 - 8.50	br s	3H	-	Ammonium protons
H3	4.65	dddd	1H	,	Geminal to F (Axial)
H2 (eq)	4.15	ddd	1H	,	-Ether proton
H6 (eq)	3.95	dd	1H		-Ether proton
H2 (ax)	3.45	td	1H	,	-Ether proton
H6 (ax)	3.30	td	1H		-Ether proton
H4	3.10 - 3.25	m	1H	(Large)	Geminal to Amine (Axial)
H5	1.95 (eq), 1.65 (ax)	m	2H	-	Methylene

Key Diagnostic Signals:

- H3 (Deshielded): The proton on C3 is shifted downfield (~4.65 ppm) due to the electronegative fluorine. It appears as a wide doublet (due to large) of multiplets.
- H3-H4 Coupling: The large coupling (~10.5 Hz) confirms the trans-diequatorial arrangement (H3 and H4 are both axial, 180° dihedral). In the cis isomer, this value would be significantly smaller (3-5 Hz, eq-ax).

F NMR (376 MHz, DMSO-

)

- Chemical Shift:

-182.0 to -185.0 ppm.
- Multiplicity: Multiplet (decoupled) or ddd (coupled).
- Note: The shift is characteristic of a secondary fluoride in a saturated 6-membered heterocycle.

C NMR (100 MHz, DMSO-

)

Position	Shift (, ppm)	Coupling (, Hz)	Assignment
C3	88.5		C-F (Doublet)
C2	68.2		C-O (Doublet)
C6	64.5	-	C-O
C4	50.1		C-N (Doublet)
C5	28.4		

Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Molecular Ion:
- Calculated m/z: 120.08
- Observed m/z: 120.1 (Base peak).
- Fragmentation: Loss of

(17 Da) and HF (20 Da) are common in collision-induced dissociation (CID), leading to fragments at m/z 103 and 83.

Infrared Spectroscopy (FT-IR)

- Phase: KBr Pellet or ATR (Solid HCl salt).
- Amine/Ammonium: Broad band 2800–3200 (C-H stretch, ammonium salt overlap).
- C-F Stretch: Strong band at 1050–1100 (often overlaps with C-O stretch of the ether).
- Ether C-O-C: 1100–1150

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent exchange broadening of the amine protons:

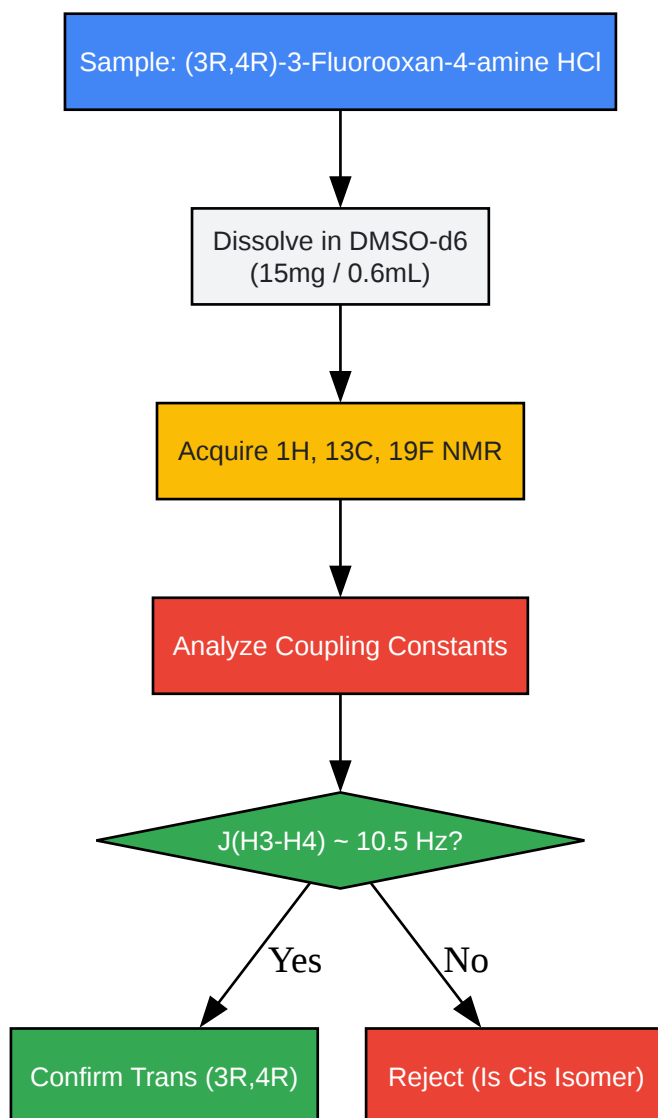
- Solvent: Use DMSO- d_6 (99.9% D) rather than DMSO- d_4 . The HCl salt is sparingly soluble in chloroform, and DMSO stabilizes the ammonium protons for integration.
- Concentration: Prepare a solution of 10–15 mg of the sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug if any undissolved micro-particles are visible (crucial for accurate baseline).

Chiral Purity Validation

Spectroscopy alone confirms the relative diastereomer (cis/trans) but not the absolute enantiomer ((3R,4R) vs (3S,4S)).

- Protocol: Derivatization with Mosher's Acid Chloride.
 - React free base with (R)-(-)-
-methoxy-
-(trifluoromethyl)phenylacetyl chloride.
 - Analyze via
¹⁹F NMR.^{[5][6]}
 - Presence of a single new F-signal confirms enantiomeric purity. A split peak indicates a racemate.

DOT Visualization: Analytical Workflow



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Figure 2: Step-by-step workflow for spectroscopic validation of the target molecule.

References

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